

# An In-depth Technical Guide to the Synthesis of 15(S)-Fluprosteno<sup>l</sup>

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## Compound of Interest

Compound Name: 15(S)-Fluprosteno<sup>l</sup>

Cat. No.: B1660220

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This technical guide provides a detailed overview of a modern and efficient chemoenzymatic synthesis pathway for **15(S)-Fluprosteno<sup>l</sup>**, a potent prostaglandin analogue. The synthesis leverages key strategic reactions, including a biocatalytic stereoselective reduction, to achieve high stereopurity in the final active pharmaceutical ingredient. This document outlines the starting materials, key intermediates, and detailed experimental protocols for the core synthetic steps.

## Introduction

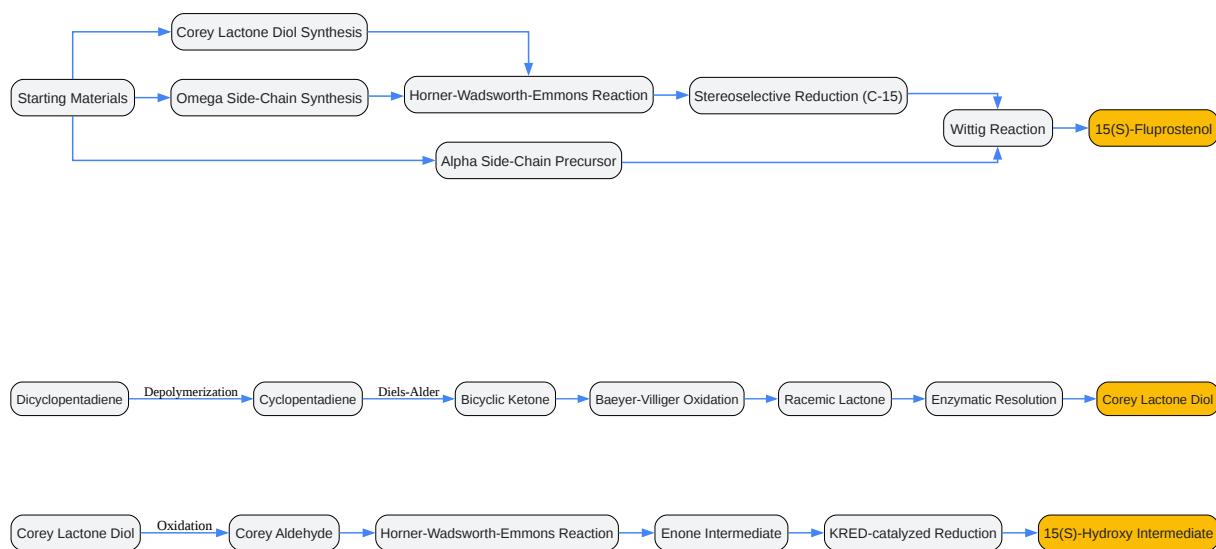
**15(S)-Fluprosteno<sup>l</sup>** is a synthetic analogue of prostaglandin F<sub>2α</sub> (PGF<sub>2α</sub>) characterized by a trifluoromethylphenoxy group in its ω-side chain. This structural modification enhances its metabolic stability and potency as a selective FP receptor agonist. It is the active metabolite of the prodrug Travoprost, which is widely used in the treatment of glaucoma and ocular hypertension to reduce intraocular pressure. The synthesis of **15(S)-Fluprosteno<sup>l</sup>** presents a significant challenge due to the presence of multiple stereocenters, requiring precise stereochemical control throughout the synthetic sequence. This guide details a convergent and stereocontrolled chemoenzymatic approach.

## Overall Synthesis Strategy

The synthesis of **15(S)-Fluprosteno<sup>l</sup>** is approached through a convergent strategy, starting from the well-established Corey lactone diol. The core cyclopentane ring with the requisite

stereochemistry is elaborated by the sequential addition of the  $\omega$ - and  $\alpha$ -side chains. A key feature of this pathway is the use of a ketoreductase (KRED) to stereoselectively install the critical (S)-hydroxyl group at the C-15 position.

The logical flow of the synthesis is depicted below:



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